N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with an ethylsulfonyl group and a tetrahydroquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the condensation of the ethylsulfonyl-tetrahydroquinoline intermediate with benzoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong hydrogen bonds with biological molecules, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKLOQMVZHVUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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